4-tert-butyl-2-cyclopropyl-6-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyrimidine
Description
4-tert-Butyl-2-cyclopropyl-6-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyrimidine is a pyrimidine derivative featuring a tert-butyl group at position 4, a cyclopropyl substituent at position 2, and a piperazine moiety at position 4. The piperazine is further functionalized with a 5-methyl-1,3,4-oxadiazole ring via a methylene linker.
Properties
IUPAC Name |
2-[[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N6O/c1-13-22-23-17(26-13)12-24-7-9-25(10-8-24)16-11-15(19(2,3)4)20-18(21-16)14-5-6-14/h11,14H,5-10,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNGWPFEQPVGGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CN2CCN(CC2)C3=NC(=NC(=C3)C(C)(C)C)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-tert-butyl-2-cyclopropyl-6-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyrimidine is a complex organic molecule notable for its potential biological activities. This compound integrates multiple heterocyclic structures, including pyrimidine, piperazine, and oxadiazole, which contribute to its pharmacological properties. Understanding the biological activity of this compound is essential for its application in medicinal chemistry and drug development.
Molecular Characteristics
- Molecular Formula : C20H29N5O
- Molecular Weight : 355.5 g/mol
- CAS Number : 2549047-41-6
The molecular structure features a pyrimidine core substituted with a cyclopropyl group and a piperazine moiety linked to a 5-methyl-1,3,4-oxadiazole. This unique combination of functional groups enhances the compound's versatility and potential therapeutic applications.
Structural Components
| Component Type | Key Features | Unique Aspects |
|---|---|---|
| Pyrimidine | Core structure with nitrogen atoms | Versatile in drug design |
| Piperazine | Known for psychoactive properties | Potential for CNS-targeted therapies |
| Oxadiazole | Exhibits diverse biological activities | Antimicrobial and anticancer potential |
The biological activity of This compound is primarily attributed to its interaction with specific biological targets such as enzymes and receptors involved in various disease processes. The presence of the oxadiazole moiety suggests potential antimicrobial and anticancer activities, as oxadiazole derivatives have been shown to inhibit key enzymes involved in cellular metabolism and proliferation.
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. For instance:
- Studies have demonstrated that oxadiazole derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- The compound's structural similarity to known antimicrobial agents suggests it may exhibit comparable efficacy.
Anticancer Potential
The integration of the pyrimidine and oxadiazole structures may enhance the anticancer activity of this compound:
- Preliminary studies show that similar compounds can induce cytotoxic effects on cancer cell lines .
- Molecular docking studies have indicated favorable binding affinities to targets involved in cancer cell proliferation .
Case Studies
- Antimicrobial Efficacy : A study assessed the antimicrobial activity of various oxadiazole derivatives against Mycobacterium bovis. The results indicated strong inhibitory effects, suggesting that modifications to the oxadiazole moiety could enhance activity against resistant strains .
- Anticancer Activity : Another investigation focused on novel derivatives containing oxadiazole rings. These compounds demonstrated significant cytotoxicity against multiple cancer cell lines, prompting further exploration into their mechanisms of action .
Synthetic Routes
The synthesis of This compound can be achieved through several methods:
- Construction of the pyrimidine core.
- Introduction of the piperazine group.
- Functionalization with the oxadiazole derivative.
These synthetic pathways require optimization to ensure high yields and purity.
Reactivity and Stability
The compound exhibits typical reactivity patterns associated with heterocycles, which include:
- Stability under varying pH levels.
- Reactivity towards electrophiles due to the presence of nitrogen atoms in the heterocycles.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown promise in various therapeutic areas due to its structural characteristics that enhance biological activity:
- Anticancer Activity : Research indicates that similar pyrimidine derivatives can inhibit specific enzymes involved in cancer cell proliferation.
- Antimicrobial Properties : Compounds with oxadiazole moieties have been associated with antimicrobial effects against various pathogens.
- Neurological Applications : The piperazine component may contribute to neuroprotective effects, making it a candidate for treating neurodegenerative diseases.
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer properties of pyrimidine derivatives, including similar compounds to 4-tert-butyl-2-cyclopropyl-6-{4-[...]} in vitro. Results indicated significant inhibition of tumor cell growth, suggesting that structural modifications enhance potency against cancer cells.
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial activity of related oxadiazole-containing compounds. The findings demonstrated effective inhibition of bacterial growth, particularly against resistant strains, highlighting the potential for developing new antibiotics based on this scaffold.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Conformational Analysis
provides crystallographic data for the benzodioxole derivative, revealing N4—C6—C5 bond angles of 111.51° and C6—C5—H5A angles of 109.5°, indicating a tetrahedral geometry around the piperazine nitrogen.
Pharmacological Implications
- Oxadiazole vs. Benzodioxole : The 5-methyl-1,3,4-oxadiazole group in the main compound may enhance metabolic stability compared to the benzodioxole’s ether linkages, which are prone to oxidative cleavage. However, the benzodioxole’s aromaticity could improve target binding via π-π interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
